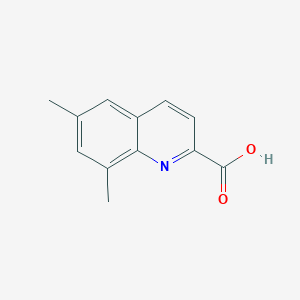

6,8-Dimethylquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6,8-dimethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-5-8(2)11-9(6-7)3-4-10(13-11)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

DDSQDBPEJGLRPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=N2)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6,8 Dimethylquinoline 2 Carboxylic Acid

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The synthesis of the quinoline ring is a well-trodden path in heterocyclic chemistry, with several named reactions forming the bedrock of available methodologies. These reactions, developed over a century ago, remain relevant, though often with modern modifications to improve efficiency and conditions.

Pfitzinger Reaction and its Mechanistic Variants

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

The mechanism commences with the basic hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid. wikipedia.org This is followed by a reaction between the aniline (B41778) moiety of the opened ring and a carbonyl compound (an aldehyde or ketone) to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline structure. wikipedia.org

A notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the classic Pfitzinger reaction yields 4-carboxylic acids, its direct application for a 2-carboxylic acid derivative like the target compound is not typical. wikipedia.orgnih.gov For the synthesis of a 6,8-dimethyl substituted quinoline via this route, the required starting material would be 5,7-dimethylisatin.

| Reaction Name | Description | Required Precursors for 6,8-Dimethyl Substitution | Typical Product |

| Pfitzinger Reaction | Condensation of an isatin derivative with a carbonyl compound under basic conditions. | 5,7-Dimethylisatin and a carbonyl compound. | Quinoline-4-carboxylic acid derivative. |

| Halberkann Variant | Reaction of an N-acyl isatin derivative with a base. | N-acyl-5,7-dimethylisatin. | 2-Hydroxyquinoline-4-carboxylic acid derivative. |

Friedländer Condensation and Related Methods

The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov This method is valued for its versatility and operational simplicity. nih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. One pathway begins with an aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. An alternative pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring after dehydration. To synthesize 6,8-Dimethylquinoline-2-carboxylic acid using this method, the starting materials would be 2-amino-3,5-dimethylbenzaldehyde (B1500763) and pyruvic acid (or its ester), which provides the α-methylene group and the precursor to the C2-carboxylic acid.

Skraup Synthesis and Modern Adaptations

The Skraup synthesis is one of the oldest and most famous methods for preparing quinolines, first reported by Czech chemist Zdenko Hans Skraup. nih.gov The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline. Cyclization and subsequent oxidation produce the quinoline ring.

A significant and more versatile modification is the Doebner-von Miller reaction, which reacts an aniline with α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org This method allows for the synthesis of a wider variety of substituted quinolines. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is complex and subject to debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov To obtain the 6,8-dimethylquinoline (B1211756) skeleton, 2,4-dimethylaniline (B123086) would be the appropriate starting aniline derivative. guidechem.com

Another related method is the Doebner reaction, which specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov

Multi-Component Reactions for Quinoline Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, have become a cornerstone of modern synthetic efficiency. mdpi.comresearchgate.net Several MCRs are employed for quinoline synthesis, offering advantages in terms of atom economy, reduced waste, and the ability to generate molecular diversity rapidly. mdpi.com

The Doebner reaction can be classified as a three-component reaction. nih.gov More recently, a reversal of the standard regiochemistry of the Skraup-Doebner-Von Miller synthesis was observed when anilines were condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid, yielding 2-carboxy-4-arylquinolines. acs.org This highlights the potential of MCRs to provide targeted access to specific substitution patterns that may be difficult to achieve through classical one- or two-component approaches. acs.org

Targeted Synthetic Routes for this compound and its Precursors

While classical methods provide a framework, specific strategies must be devised for the synthesis of this compound. Direct, published procedures for this exact molecule are not prominent, so plausible routes are constructed based on established reactivity and syntheses of analogous compounds.

Direct Synthetic Approaches to the Core Structure

The synthesis of this compound can be envisioned through several strategic pathways, primarily involving the construction of the quinoline ring with the desired substituents in place or the late-stage functionalization of a pre-formed quinoline core.

One plausible approach is a modified Doebner-von Miller reaction . As established, this reaction of an aniline with an α,β-unsaturated carbonyl compound is a powerful tool for quinoline synthesis. acs.org A specific variant reacting an aniline with a γ-aryl-β,γ-unsaturated α-ketoester has been shown to produce 2-carboxyquinolines. acs.org Applying this logic, the reaction of 2,4-dimethylaniline with an appropriate β,γ-unsaturated α-ketoester could directly yield the desired this compound ester, which can then be hydrolyzed.

A second major strategy involves the oxidation of a suitable precursor . The synthesis of 2,6,8-trimethylquinoline could first be achieved via a standard Doebner-von Miller reaction between 2,4-dimethylaniline and crotonaldehyde. Following the synthesis of the trimethyl derivative, a selective oxidation of the methyl group at the C2 position would yield the target carboxylic acid. Research has demonstrated the catalytic aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinoline carboxylic acids using Palladium(II) complexes, indicating that selective oxidation of methyl groups on the quinoline ring is a feasible transformation. researchgate.net A similar selective oxidation of the C2-methyl group, which is activated by its position adjacent to the ring nitrogen, represents a viable synthetic step.

A third common strategy is the hydrolysis of an ester or nitrile precursor . Many synthetic routes first target a more stable or easily purified derivative, such as an ethyl or methyl ester. For instance, if ethyl 6,8-dimethylquinoline-2-carboxylate were synthesized via one of the methods described above, a final hydrolysis step, often under basic conditions using reagents like potassium carbonate or lithium hydroxide, would yield the final carboxylic acid. researchgate.netnih.gov

| Proposed Strategy | Key Reaction | Starting Materials | Intermediate/Product |

| Modified Doebner-von Miller | Condensation/Cyclization | 2,4-Dimethylaniline + β,γ-unsaturated α-ketoester | Ethyl 6,8-dimethylquinoline-2-carboxylate |

| Precursor Oxidation | Doebner-von Miller followed by Oxidation | 1. 2,4-Dimethylaniline + Crotonaldehyde2. 2,6,8-Trimethylquinoline + Oxidizing Agent | 1. 2,6,8-Trimethylquinoline2. This compound |

| Ester Hydrolysis | Saponification | Ethyl 6,8-dimethylquinoline-2-carboxylate + Base (e.g., K₂CO₃) | This compound |

These approaches, grounded in fundamental principles of quinoline synthesis and functional group transformations, provide a strategic blueprint for the laboratory preparation of this compound.

Synthesis through Substituted Quinoline Intermediates

One common strategy involves the use of 2-chloro-6,8-dimethylquinoline-3-carboxylic acid as a key intermediate. researchgate.netchemscene.com This precursor allows for subsequent chemical modifications to arrive at the desired 2-carboxylic acid derivative. The synthesis can also be approached through multi-component reactions like the Doebner reaction, which combines an aniline (such as 2,4-dimethylaniline), an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid skeleton, which can then be further modified. nih.gov While the Doebner reaction classically yields 2-substituted quinoline-4-carboxylic acids, variations and alternative strategies can be employed to achieve the 2-carboxylic acid isomer. nih.govnih.gov

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogues with potentially enhanced biological activities.

Esterification Reactions and Ester Analogue Synthesis

Esterification of the carboxylic acid is a fundamental derivatization strategy. This can be achieved through various methods, including reaction with alcohols in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The latter method, known as the Steglich esterification, is particularly effective for forming esters, even with sterically hindered alcohols, and proceeds under mild conditions, minimizing side product formation. organic-chemistry.org The synthesis of ester analogues can also be accomplished by reacting the corresponding acyl chloride with an alcohol. researchgate.net This approach is widely applicable for creating a library of ester derivatives for structure-activity relationship studies. medcraveonline.com

| Reactants | Reagents/Catalyst | Product Type | Reference |

| Carboxylic Acid, Alcohol | DCC, DMAP | Ester | organic-chemistry.org |

| Acyl Chloride, Alcohol | - | Ester | researchgate.net |

| Carboxylic Acid, Alcohol | Acid Catalyst | Ester | medcraveonline.com |

Amidation Reactions (including Mannich and Schiff Bases)

Amidation reactions provide another avenue for modifying the carboxylic acid group, leading to the formation of amides, which are prevalent in biologically active molecules. The carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net Alternatively, coupling agents can be used to directly form the amide bond between the carboxylic acid and an amine.

The synthesis of Mannich bases, which involves the aminomethylation of an active hydrogen-containing compound, can be applied to derivatives of quinoline-2-carboxylic acid. ajchem-a.com This typically involves the reaction of a secondary amine and formaldehyde (B43269) with a suitable substrate. Schiff bases, characterized by a carbon-nitrogen double bond, can be synthesized from the reaction of an amino-substituted quinoline derivative with an aldehyde or ketone. ajchem-a.com These reactions expand the structural diversity of compounds derived from this compound.

| Reactants | Reaction Type | Product | Reference |

| Acyl Chloride, Amine | Amidation | Amide | researchgate.net |

| Substituted Quinoline, Secondary Amine, Formaldehyde | Mannich Reaction | Mannich Base | ajchem-a.com |

| Amino-substituted Quinoline, Aldehyde/Ketone | Schiff Base Formation | Schiff Base | ajchem-a.com |

Formation of Acyl Halides as Reactive Intermediates

The conversion of the carboxylic acid to an acyl halide, most commonly an acyl chloride, is a crucial step for many derivatization reactions. wikipedia.orglibretexts.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. libretexts.orglibretexts.org The resulting acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively. libretexts.org This two-step approach (conversion to acyl halide followed by nucleophilic attack) is often more efficient than direct condensation reactions of the carboxylic acid.

Strategic Functionalization of the Quinoline Ring System

Beyond modifications at the carboxylic acid, the quinoline ring itself can be functionalized to introduce further structural diversity and modulate biological activity.

Suzuki Coupling and Other Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or vinyl substituents onto the quinoline ring. harvard.eduorganic-chemistry.org This reaction typically involves the coupling of a halo-substituted quinoline (e.g., a bromo- or iodo-quinoline) with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net For instance, a bromo-substituted 6,8-dimethylquinoline derivative could be coupled with various arylboronic acids to generate a library of arylated quinoline-2-carboxylic acids. researchgate.netnih.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates being used. harvard.eduorganic-chemistry.org

| Reactants | Catalyst System | Reaction Type | Reference |

| Halo-quinoline, Boronic Acid/Ester | Palladium Catalyst, Base | Suzuki-Miyaura Coupling | organic-chemistry.orgresearchgate.netnih.gov |

Halogenation and Subsequent Substitution Reactions

The introduction of halogen atoms onto the quinoline core is a critical step for further functionalization, enabling subsequent substitution reactions to build molecular complexity. The regioselectivity of halogenation is paramount and is dictated by the electronic properties of the quinoline ring system. Generally, electrophilic substitution reactions occur on the electron-rich benzene (B151609) moiety, whereas nucleophilic substitutions are directed to the electron-deficient pyridine (B92270) ring. youtube.comresearchgate.net

Traditional electrophilic bromination of quinoline often results in a mixture of 5-bromo and 8-bromoquinoline (B100496) products. youtube.com However, modern synthetic chemistry has moved towards more precise and controlled methods. A noteworthy advancement is the development of metal-free protocols for remote C-H halogenation. Research has demonstrated an operationally simple and highly regioselective method for the C5-halogenation of various 8-substituted quinoline derivatives. rsc.orgrsc.org This reaction proceeds under mild conditions at room temperature in an open-air atmosphere, utilizing inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) as the halogen source. rsc.org This approach showcases excellent functional group tolerance and consistently delivers the C5-halogenated product in good to excellent yields with complete regioselectivity in most cases. rsc.orgrsc.org

The established protocol avoids the use of transition metals and provides a highly economical route to valuable halogenated quinoline intermediates. rsc.org The efficiency and selectivity of this method are highlighted in the following representative reactions.

Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines Data sourced from Motati, D. R., et al. (2018). rsc.org

| Substrate (8-Substituent) | Halogenating Agent | Product | Yield |

|---|---|---|---|

| N-acetylamino | TCCA | 5-Chloro-8-(acetylamino)quinoline | 96% |

| N-acetylamino | TBCA | 5-Bromo-8-(acetylamino)quinoline | 98% |

| Methoxy | TCCA | 5-Chloro-8-methoxyquinoline | 95% |

| Methoxy | TBCA | 5-Bromo-8-methoxyquinoline | 97% |

| N-phenylurea | TCCA | 1-(5-Chloroquinolin-8-yl)-3-phenylurea | 89% |

| N-phenylurea | TBCA | 1-(5-Bromoquinolin-8-yl)-3-phenylurea | 92% |

Regioselective Introduction of Methyl and Other Alkyl/Aryl Substituents

The site-selective introduction of carbon-based substituents, such as methyl, alkyl, and aryl groups, is fundamental to tailoring the biological activity of quinoline derivatives. Directing these groups to specific positions on the quinoline nucleus can be challenging but is achievable through modern organometallic and C-H activation strategies. mdpi.com

One powerful strategy involves chemo- and regioselective magnesiation using specialized magnesium reagents. acs.org By employing techniques like Br/Mg exchange or direct deprotonation with TMP-based magnesium amides (where TMP is 2,2,6,6-tetramethylpiperidyl), various positions of the quinoline ring can be selectively functionalized. acs.org For instance, starting from polybrominated quinolines, a sequence of reactions can be orchestrated to introduce different functional groups at the C4, C3, and C2 positions. acs.org The choice of magnesium reagent is crucial for controlling the regioselectivity of the metalation. acs.org

Another major avenue for regioselective functionalization is transition-metal-catalyzed C-H activation. mdpi.com This approach allows for the direct coupling of a variety of substituents to the quinoline core, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed reactions can achieve C2 alkenylation of quinoline N-oxides, and copper catalysts have been used for C2-functionalization with various partners. mdpi.com These methods offer high atom economy and enable the synthesis of quinoline libraries that would be difficult to access through classical means. mdpi.com

Table 2: Reagents for Regioselective Functionalization of Quinolines Data sourced from Knochel, P., et al. (2007) and Corio, A., et al. (2021). mdpi.comacs.org

| Method | Reagent/Catalyst | Target Position(s) | Reaction Type |

|---|---|---|---|

| Magnesiation | i-PrMgCl·LiCl | C4 (via Br/Mg Exchange) | Metal-Halogen Exchange |

| Magnesiation | TMPMgCl·LiCl | C3, C4 (via Deprotonation) | Direct Metalation |

| Magnesiation | TMP₂Mg·2LiCl | C8 (via Deprotonation) | Direct Metalation |

| C-H Activation | Palladium (Pd) Catalysts | C2 | Alkenylation |

| C-H Activation | Copper (Cu) Catalysts | C2 | Sulfoximination |

Sustainable and Green Chemistry Considerations in Quinoline Synthesis

The synthesis of quinolines has traditionally relied on classical name reactions such as the Friedländer, Skraup, and Doebner-von Miller syntheses. nih.gov While effective, these methods often suffer from significant drawbacks, including the use of harsh or hazardous chemicals, high reaction temperatures, long reaction times, and the generation of substantial waste, which pose economic and environmental challenges. nih.govijpsjournal.com

In response, the principles of green chemistry have been increasingly applied to quinoline synthesis to develop more sustainable and efficient methodologies. eurekaselect.comresearchgate.net These modern approaches aim to reduce environmental impact by minimizing waste, lowering energy consumption, and using non-hazardous, renewable materials. ijpsjournal.comeurekaselect.com

Key green strategies that have been successfully implemented include:

Electrochemical Synthesis : An electrochemically assisted Friedländer reaction has been developed as a sustainable, one-step strategy for quinoline synthesis. This reagent-free method operates under mild conditions, uses a constant electric current to drive the reaction, and achieves high conversion rates with excellent atom economy. rsc.org

Alternative Energy Sources : Microwave (MW) irradiation and ultrasound have been employed to significantly accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.goveurekaselect.com

Environmentally Benign Catalysts and Solvents : There is a growing trend towards using non-toxic, recyclable catalysts. Formic acid, for example, has been used as an environmentally friendly catalyst. ijpsjournal.com Furthermore, developing solvent-free reaction conditions or using green solvents minimizes the use of volatile organic compounds, reducing waste and improving safety. eurekaselect.comresearchgate.net

One-Pot Syntheses : Combining multiple reaction steps into a single, one-pot procedure enhances efficiency by eliminating the need for intermediate workup and purification steps, thus saving time, solvents, and energy. nih.gov

These green methodologies represent a significant shift from conventional practices, offering pathways to quinoline derivatives that are not only economically viable but also environmentally responsible. researchgate.net

Table 3: Comparison of Traditional vs. Green Quinoline Synthesis Methodologies Data sourced from multiple references. nih.govijpsjournal.comeurekaselect.comrsc.org

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches |

|---|---|---|

| Conditions | High temperatures, harsh acids/bases | Mild conditions, room temperature |

| Reagents | Hazardous, stoichiometric reagents | Benign catalysts, reagent-free (electrochemical) |

| Energy Source | Conventional heating (long duration) | Microwave, ultrasound, electricity (rapid, efficient) |

| Solvents | Often uses toxic organic solvents | Solvent-free or green solvents (e.g., water) |

| Waste | Significant waste generation | High atom economy, minimal waste |

| Efficiency | Often multi-step with difficult workups | One-pot procedures, simple workups, high yields |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Mechanisms of the Carboxylic Acid Group

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, involving the replacement of the hydroxyl (-OH) group with a nucleophile. fiveable.mekhanacademy.org This process occurs through a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, this intermediate collapses, expelling the leaving group and regenerating the carbonyl double bond. khanacademy.orglibretexts.org

The hydroxyl group (-OH) of a carboxylic acid is inherently a poor leaving group. libretexts.org Consequently, direct nucleophilic attack on the carboxyl carbon of 6,8-dimethylquinoline-2-carboxylic acid is generally inefficient. To facilitate substitution, the reactivity of the carboxyl group must be enhanced. This is typically achieved by converting the hydroxyl group into a better leaving group. libretexts.org

A common and effective strategy is the conversion of the carboxylic acid into a more reactive acyl chloride. This transformation can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgajchem-a.com For instance, reacting quinoline-2-carboxylic acid with thionyl chloride replaces the -OH group with a chloride ion, forming the corresponding quinoline-2-carbonyl chloride. ajchem-a.com The chloride ion is an excellent leaving group, rendering the carbonyl carbon significantly more susceptible to nucleophilic attack.

Another method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by converting the -OH into a good leaving group, which can then be displaced by a nucleophile, like an amine, to form an amide. libretexts.orgpressbooks.pub Acid catalysis can also enhance reactivity by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more attractive to weaker nucleophiles. libretexts.org

Table 1: Reagents for Enhancing Carboxyl Reactivity

| Activating Agent | Resulting Intermediate/Product | Mechanism of Enhancement |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Converts the poor -OH leaving group into a good -Cl leaving group. libretexts.orgajchem-a.com |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea intermediate | Activates the -OH group, making it a good leaving group (dicyclohexylurea). libretexts.orgpressbooks.pub |

The success of a nucleophilic acyl substitution reaction is critically dependent on the ability of the substituent attached to the acyl group to depart as a stable species. youtube.comlibretexts.org In essence, the weaker the base, the better the leaving group. libretexts.orgyoutube.com

For carboxylic acid derivatives, the reactivity hierarchy is directly correlated with the stability of the leaving group. ucalgary.ca Acid chlorides are highly reactive because the chloride ion (Cl⁻) is a very weak base and thus an excellent leaving group. youtube.com In contrast, the hydroxyl group (OH⁻) of an unactivated carboxylic acid is a strong base, making it a poor leaving group and rendering the acid relatively unreactive to direct substitution. libretexts.orgyoutube.com

When this compound is converted to its acyl chloride, the subsequent reaction with a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide) proceeds readily because the departing chloride ion is stable. libretexts.org The reaction pathway involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, the best leaving group present, to form the final substitution product. youtube.commasterorganicchemistry.com The general principle dictates that acyl substitution reactions proceed by converting more reactive derivatives (with better leaving groups) into less reactive ones (with poorer leaving groups). libretexts.org

Electrophilic and Nucleophilic Substitution on the Quinoline (B57606) Aromatic System

The quinoline ring system is a fused heterocycle containing both a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the pyridine ring is electron-deficient, favoring nucleophilic attack, and the benzene ring is comparatively electron-rich, favoring electrophilic attack. uop.edu.pk

The regioselectivity of substitution reactions on the this compound ring is heavily influenced by the electronic properties of the existing substituents: the two methyl groups, the carboxylic acid group, and the ring nitrogen.

Methyl Groups (-CH₃): Located at positions 6 and 8 on the carbocyclic (benzene) ring, these are electron-donating groups (EDGs) via an inductive effect. They increase the electron density of the benzene ring, making it more activated towards electrophilic aromatic substitution (EAS) compared to unsubstituted quinoline. This activation is most pronounced at the ortho and para positions relative to the methyl groups.

Carboxylic Acid Group (-COOH): Positioned at C2 on the heterocyclic (pyridine) ring, this group is electron-withdrawing and deactivating.

Quinoline Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring. uop.edu.pk Conversely, it makes the pyridine ring, especially positions 2 and 4, susceptible to nucleophilic attack. uop.edu.pkquora.com

Electrophilic Aromatic Substitution (EAS): EAS reactions, such as nitration or halogenation, occur preferentially on the more electron-rich benzene ring. uop.edu.pkquora.com The nitrogen atom deactivates the quinoline nucleus, requiring vigorous reaction conditions. uop.edu.pk In general for quinoline, electrophilic attack favors positions 5 and 8. uop.edu.pkquora.com For this compound, the presence of the activating methyl group at C8 further reinforces substitution at the C5 position. The methyl group at C6 would direct incoming electrophiles to the C5 and C7 positions. The combined directing effects and the inherent preference of the quinoline system suggest that C5 is a highly favored site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2 and C4 positions. uop.edu.pkquora.com In this compound, the C2 position is already substituted. If a suitable leaving group were present at the C4 position, it would be a prime site for nucleophilic substitution. mdpi.com The electron-donating methyl groups on the benzene ring have a lesser, but still present, electronic influence on the pyridine ring, slightly reducing its susceptibility to nucleophilic attack compared to an unsubstituted quinoline. acs.org

Table 2: Predicted Aromatic Substitution Patterns for this compound

| Reaction Type | Preferred Position(s) | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5, C7 | Activating effects of -CH₃ groups at C6 and C8; General preference for C5 and C8 in quinolines. uop.edu.pkquora.com |

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system can undergo both oxidation and reduction reactions, targeting either the nitrogen atom or the ring structure.

Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized. Common oxidizing agents like hydrogen peroxide or peracids can convert 6,8-dimethylquinoline (B1211756) to its corresponding N-oxide derivative. Studies on related compounds, such as 6-aminoquinoline, show that electrochemical oxidation can also occur, leading to the formation of radical cations and subsequent dimerization or polymerization products. researchgate.net Vanadium complexes with methyl-substituted quinolines have been shown to catalyze the oxidation of hydrocarbons and alcohols. mdpi.com

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method. Mild reduction, for instance with tin and hydrochloric acid, typically reduces the pyridine ring selectively, which would yield 6,8-dimethyl-1,2,3,4-tetrahydroquinoline. uop.edu.pk More forceful reduction using a platinum catalyst can lead to the saturation of both rings, producing decahydroquinoline. uop.edu.pk Another method involves using hydrosilanes in the presence of a catalyst, which has been shown to effectively reduce various substituted quinolines to their 1,2,3,4-tetrahydroquinoline (B108954) counterparts. researchgate.net

Reactions at the Alpha-Carbon and Enolate Chemistry of Carboxylic Acid Derivatives

Reactions at the alpha-carbon of carbonyl compounds, such as aldehydes, ketones, and esters, typically proceed through the formation of an enol or enolate intermediate. msu.edulibretexts.org This requires the presence of at least one hydrogen atom on the α-carbon, which can be removed by a base to form the nucleophilic enolate. masterorganicchemistry.com

For this compound, the alpha-carbon relative to the carboxylic acid group is the C2 carbon of the quinoline ring. An examination of the structure reveals that this C2 carbon is part of the aromatic system and does not have any attached hydrogen atoms. All of its valencies are satisfied by bonds to the ring nitrogen (C=N), the C3 carbon, and the carbonyl carbon of the carboxylic acid group.

Therefore, this compound cannot form an enolate at the alpha-carbon. As a result, it cannot undergo typical alpha-carbon reactions such as α-halogenation (like the Hell-Volhardt-Zelinski reaction) or Claisen-type condensations at this position. libretexts.orglibretexts.org This lack of an α-hydrogen is a key feature defining the reactivity limits of this particular molecule and its derivatives.

Condensation Reactions and Heterocycle Formation

The carboxylic acid moiety at the 2-position of the 6,8-dimethylquinoline scaffold is a versatile functional group, primarily engaging in condensation reactions to form amides, esters, and other derivatives. unizin.org These reactions are fundamental in medicinal chemistry and materials science, allowing for the covalent linking of the quinoline core to various other molecules. Furthermore, the quinoline ring and its carboxylic acid group can together serve as a synthon for the construction of more complex, fused, or linked heterocyclic systems.

Amide Bond Formation (Amidation)

The most common condensation reaction for carboxylic acids is the formation of an amide bond through reaction with a primary or secondary amine. unizin.org Direct condensation requires high temperatures and is often inefficient; therefore, the carboxylic acid group of this compound typically requires activation. growingscience.com This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. nih.govnih.gov

Commonly employed methods involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govstackexchange.com The reaction proceeds through a highly reactive O-acylisourea intermediate or an active HOBt ester, which is then readily converted to the corresponding amide by the amine. nih.gov Other efficient coupling systems include uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, especially in cases of sterically hindered or electronically deactivated substrates. growingscience.comstackexchange.com The choice of solvent and the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), are crucial for optimizing reaction conditions and yields. growingscience.comstackexchange.com

| Coupling System | Reagents | Typical Solvent | Mechanism/Role | Reference |

|---|---|---|---|---|

| Carbodiimide/Additive | EDC or DCC, HOBt, DMAP (catalytic) | DCM, DMF, MeCN | EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this intermediate to form a less reactive but more selective active ester, reducing side reactions. DMAP acts as an acyl transfer catalyst. | nih.gov |

| Uronium Salt | HATU, DIPEA or TEA | DMF, NMP | HATU reacts with the carboxylate (formed by the base) to generate a highly reactive O-acylisourea activated ester, which rapidly reacts with the amine. | growingscience.com |

| Mixed Anhydride (B1165640) | Boc2O, DMAP | Solvent-free or THF | The carboxylic acid reacts with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form a mixed anhydride, which is then attacked by the amine. | rsc.org |

| Acid Chloride | SOCl2 or (COCl)2, Pyridine | DCM, Toluene | The carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts with the amine. Pyridine is used to neutralize the HCl byproduct. | growingscience.comtransformationtutoring.com |

Ester Formation (Esterification)

Similar to amidation, this compound can undergo condensation with alcohols to form esters. Classic Fischer esterification, involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like H₂SO₄, can be effective. unizin.org However, for more sensitive substrates or to achieve milder reaction conditions, dehydrating agents and coupling reagents are preferred. The Yamaguchi esterification, using 2,4,6-trichlorobenzoyl chloride, or methods involving mixed anhydrides, such as the use of 2-methyl-6-nitrobenzoic anhydride, provide high yields of esters under gentle conditions. researchgate.netorganic-chemistry.org These reactions proceed by forming a highly reactive mixed anhydride that is subsequently attacked by the alcohol. organic-chemistry.org

Formation of Fused and Linked Heterocycles

The quinoline carboxylic acid framework is a valuable building block for synthesizing more elaborate heterocyclic structures. The carboxylic acid group can participate directly in cyclization reactions or be used as a handle to link to other heterocyclic precursors.

Research on related quinoline structures demonstrates this potential. For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids have been shown to react with hydroxylamine (B1172632) in a condensation-cyclization sequence. researchgate.net This reaction results in the formation of tricyclic 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H- nih.govuni.luoxazino[5,4,3-de]quinolin-3-ones, where a new oxazinone ring is fused to the quinoline core. researchgate.net

In other examples using different quinoline isomers, functional groups are used to build new heterocyclic systems. A 4-hydrazinyl-7,8-dimethylquinolin-2-ol can be condensed with pentane-2,4-dione to yield a 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol. connectjournals.com This illustrates how a quinoline derivative can be functionalized to append a new heterocycle, in this case, a pyrazole (B372694) ring. connectjournals.com Such strategies could be applied to derivatives of this compound, where the carboxyl group is first converted into a suitable functional group (e.g., a hydrazide) to facilitate condensation and subsequent heterocycle formation.

| Starting Material Type | Reagent(s) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline-4-carboxylic acid | Hydroxylamine | Condensation / Intramolecular Cyclization | Fused nih.govuni.luoxazino[5,4,3-de]quinolin-3-one | researchgate.net |

| Hydrazinyl-quinolin-2-ol | Pentane-2,4-dione | Condensation / Cyclization | Appended Pyrazole Ring (Pyrazolyl-quinoline) | connectjournals.com |

| Ethyl 2-(halomethyl)quinoline-3-carboxylate | 8-Hydroxyquinoline | Williamson Ether Synthesis / Hydrolysis | Linked Bisquinoline System | researchgate.net |

These examples underscore the utility of the quinoline carboxylic acid scaffold in creating diverse and complex molecules through condensation and cyclization pathways, which is critical for developing new therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional and two-dimensional NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 6,8-Dimethylquinoline-2-carboxylic acid displays characteristic signals corresponding to its distinct proton environments. The carboxylic acid proton (O-H) is typically observed as a broad singlet in the downfield region, often between 10–12 ppm, due to hydrogen bonding and its acidic nature. libretexts.orglibretexts.org The aromatic protons on the quinoline (B57606) ring appear in the range of 7-9 ppm. The protons of the two methyl groups (at positions 6 and 8) would present as sharp singlets, likely between 2-3 ppm. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the 165-185 ppm range. libretexts.orgoregonstate.edunih.gov The carbon atoms of the aromatic quinoline ring resonate between approximately 120 and 150 ppm. oregonstate.eduorganicchemistrydata.org The carbons of the two methyl groups would be found in the upfield region of the spectrum.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts Click on the headers to sort the data.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid H | ¹H NMR | 10.0 - 12.0 | Broad Singlet | Shift is concentration and solvent dependent. libretexts.orglibretexts.org |

| Aromatic H | ¹H NMR | 7.0 - 9.0 | Doublets, Triplets | Specific shifts and couplings depend on position. |

| Methyl H | ¹H NMR | 2.0 - 3.0 | Singlet | Two distinct signals for the C6 and C8 methyl groups. |

| Carboxylic Acid C | ¹³C NMR | 165 - 185 | Singlet | Quaternary carbon, typically a weaker signal. nih.gov |

| Aromatic C | ¹³C NMR | 120 - 150 | Singlet/Doublet | Includes both protonated and quaternary carbons. oregonstate.edu |

| Methyl C | ¹³C NMR | 15 - 25 | Quartet |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the quinoline ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. hmdb.cacolumbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as those in the aromatic rings and the methyl groups. hmdb.cacolumbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HR-MS provides a highly accurate measurement of a compound's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound (C₁₂H₁₁NO₂), the calculated monoisotopic mass is 201.07898 Da. uni.lu An experimental HR-MS measurement confirming this exact mass provides strong evidence for the compound's chemical formula.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often resulting in the observation of protonated or deprotonated molecular ions. In positive ion mode, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.08626. uni.lu Adducts with sodium [M+Na]⁺ at m/z 224.06820 may also be observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 200.07170 would be the primary species detected. uni.lu

Interactive Table: Predicted ESI-MS Adducts for C₁₂H₁₁NO₂ Click on the headers to sort the data.

| Adduct | Ion Mode | Predicted m/z | Source |

| [M+H]⁺ | Positive | 202.08626 | uni.lu |

| [M+Na]⁺ | Positive | 224.06820 | uni.lu |

| [M+K]⁺ | Positive | 240.04214 | uni.lu |

| [M-H]⁻ | Negative | 200.07170 | uni.lu |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by features of the carboxylic acid group. A very broad O-H stretching absorption is characteristic, typically spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding between molecules in the solid state. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically found between 1700 and 1730 cm⁻¹. spectroscopyonline.com A C-O stretching band is also expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Other significant absorptions would include C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹, and C=C stretching vibrations from the quinoline ring in the 1450-1600 cm⁻¹ region. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring system. ias.ac.in

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of its carboxylic acid group, the quinoline ring system, and the methyl substituents.

While a specific, published spectrum for this compound is not widely available, the characteristic absorption bands can be reliably predicted based on data from the parent compound, quinoline-2-carboxylic acid, and other substituted quinolines. researchgate.netmdpi.com In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the IR spectrum. niscpr.res.in The spectrum of quinoline-2-carboxylic acid indicates that it can exist in both a neutral molecular form and a zwitterionic form (quinolinium-2-carboxylate), where the acidic proton has transferred to the quinoline nitrogen. researchgate.net

The key vibrational modes expected for this compound are detailed below:

O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric structure, the carboxylic acid O-H stretch appears as a very broad and intense absorption band, typically centered in the 3300-2500 cm⁻¹ region. This broadness is a hallmark of carboxylic acids.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations from the two methyl groups will absorb in the 2980-2850 cm⁻¹ range. ajchem-a.com

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is one of the most intense and characteristic bands in the spectrum. For a saturated carboxylic acid dimer, this band is typically found between 1720 and 1700 cm⁻¹. Conjugation with the quinoline ring system is expected to shift this absorption to a slightly lower frequency, likely in the 1710-1680 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) bonds within the quinoline ring system give rise to several bands of variable intensity, typically in the 1620-1430 cm⁻¹ region.

O-H Bending and C-O Stretching: The in-plane O-H bending vibration is coupled with the C-O stretching vibration. This coupling results in two bands: the C-O stretch typically appears as a strong band between 1320-1210 cm⁻¹, and the in-plane O-H bend is found in the 1440-1395 cm⁻¹ range.

O-H Out-of-Plane Bending: A broad band corresponding to the out-of-plane (wagging) O-H bend of the hydrogen-bonded dimer is expected around 920 cm⁻¹.

The table below summarizes the expected FT-IR absorption bands and their assignments for this compound, based on analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2980 - 2850 | Medium |

| C=O Stretch (Conjugated Carboxylic Acid) | 1710 - 1680 | Very Strong |

| C=C / C=N Stretch (Quinoline Ring) | 1620 - 1430 | Medium to Strong |

| C-O Stretch / O-H Bend (In-plane) | 1320 - 1210 | Strong |

| O-H Bend (Out-of-Plane) | ~920 | Broad, Medium |

Electronic Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. nih.gov The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated quinoline system. The primary transitions observed are π → π* and n → π*. researchgate.net

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended π-conjugated system of the quinoline ring, these transitions result in strong absorption bands, typically in the 200-400 nm range. The presence of the carboxylic acid group and methyl groups as substituents on the quinoline ring can cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.

n → π Transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (from the nitrogen atom or the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions. chemicalbook.com For carbonyl compounds, the n → π* transition often appears as a weak shoulder or a separate band at a longer wavelength (e.g., >300 nm).

While specific experimental λ_max values for this compound are not readily found in the literature, studies on the parent quinoline-2-carboxylic acid and its complexes show multiple absorption bands in the UV region, consistent with these transition types. uobaghdad.edu.iq The addition of electron-donating methyl groups at the 6- and 8-positions may induce a small bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. Quinoline and its derivatives are well-known for their fluorescent properties and are often used as fluorophores. uobaghdad.edu.iq The fluorescence arises from the radiative decay of an electron from the lowest singlet excited state (S₁) back to the ground state (S₀) after initial excitation.

The photoluminescent behavior of this compound would be characterized by its excitation and emission spectra.

Excitation Spectrum: The excitation spectrum would closely mirror the absorption (UV-Vis) spectrum, indicating which wavelengths of light are most effective at producing fluorescence.

Emission Spectrum: The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (a lower energy), a phenomenon known as the Stokes shift.

Derivatives of quinoline, such as 8-aminoquinoline (B160924) and 8-hydroxyquinoline, are particularly noted for their use as fluorescent chemosensors, where their fluorescence intensity or wavelength changes significantly upon binding to metal ions like Zn²⁺. nist.gov This suggests that this compound could also exhibit interesting photophysical properties, potentially modulated by its environment (e.g., solvent polarity, pH) or through interactions with other chemical species. However, specific experimental data on its fluorescence quantum yield, lifetime, and emission maxima are not available in published literature.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of these molecules in a crystal lattice.

Although the crystal structure for this compound has not been reported, the structure of the parent compound, quinoline-2-carboxylic acid , has been solved and provides an excellent model. ajchem-a.com It reveals key structural features that are expected to be retained in its dimethyl derivative.

Quinoline-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. A remarkable feature is that it co-crystallizes as a 1:1 mixture of two tautomeric forms: the neutral carboxylic acid molecule and its corresponding zwitterion. ajchem-a.com These two forms are linked together in the crystal lattice by strong hydrogen bonds. The carboxylic acid group of the neutral molecule forms a hydrogen bond with the carboxylate group of the zwitterion, creating a robust dimeric pair.

For this compound, it is highly probable that similar hydrogen bonding motifs involving the carboxylic acid/carboxylate groups would dominate the crystal packing. The addition of the two methyl groups at positions 6 and 8 would increase the molecule's steric bulk. This would alter the unit cell dimensions and could influence the specific packing arrangement (e.g., herringbone vs. pi-stacking) of the quinoline rings, but the fundamental hydrogen-bonded pairing is likely to persist.

The table below presents the known crystallographic data for the parent compound, quinoline-2-carboxylic acid, which serves as a reference for its 6,8-dimethyl derivative.

| Parameter | Value for Quinoline-2-carboxylic acid ajchem-a.com |

| Chemical Formula | C₁₀H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.724(1) |

| b (Å) | 5.937(1) |

| c (Å) | 27.545(2) |

| β (°) | 90.15(1) |

| Volume (ų) | 1589.6(4) |

| Z (Formula units per cell) | 4 (as tautomeric pairs) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods model the behavior of electrons and nuclei to determine the most stable molecular structures and their associated energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-31G(d,p), are used to predict molecular geometries. nih.gov These calculations have been successfully applied to various quinoline carboxylic acid derivatives to determine stable conformations and energetic properties. mdpi.com For instance, studies on related methylquinolines have used the B3LYP/6-31+G(d,p) model to achieve results in excellent accord with experimental data. nist.gov The optimization process ensures that the calculated structure represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| Computational Method | Functional | Basis Set | Application | Reference |

| DFT | B3LYP | 6-31G'(d,p) | Geometry Optimization, FMO Analysis | nih.gov |

| DFT | B3LYP | 6-31+G(d,p) | Ideal Gas Entropy Calculations | nist.gov |

| DFT | PBE0-D3BJ | def2-TZVP | Geometry Optimization, FMO Analysis | mdpi.com |

| DFT | ωB97-XD | def2-TZVP | Optimization of Hydrogen-Bonded Complexes | mdpi.com |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods are often used to calculate molecular properties and can be a benchmark for other computational techniques. nih.gov For molecules where long-range dispersion forces are significant, MP2 can provide more accurate descriptions of conformer geometries and energies compared to some DFT functionals. nih.gov While computationally more demanding, ab initio calculations are a crucial tool for obtaining high-accuracy data on molecular systems, including various quinoline derivatives. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This correlation helps validate the accuracy of the computational models. For example, the vibrational frequencies of quinoline carboxylic acid derivatives can be calculated using DFT. mdpi.comresearchgate.net The calculated spectra often show good agreement with experimental results, allowing for precise assignment of vibrational modes, such as the characteristic stretches of carboxylic acid (O-H) and carbonyl (C=O) groups. mdpi.comresearchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The analysis of a molecule's electronic landscape is critical for understanding its reactivity. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory are two key tools for this purpose. nih.govmdpi.com

The MEP surface illustrates the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. For quinoline derivatives, the MEP map typically shows negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack, while positive potential (blue) is found near the hydrogen atoms. nih.gov

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining chemical reactivity and stability. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Table 2: Calculated FMO Properties for a Representative Quinoline Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 4.5 eV |

Note: Values are illustrative and based on calculations for structurally similar compounds. nih.govmdpi.com

Reaction Pathway Prediction and Mechanistic Elucidation through Computational Modeling

Computational modeling can be employed to map out potential reaction pathways and elucidate reaction mechanisms at a molecular level. For quinoline carboxylic acids, this can include studying processes like intramolecular proton transfer. DFT calculations can model the transition state of a reaction, such as the transfer of a proton from the carboxylic acid group to the quinoline nitrogen. mdpi.com This type of analysis helps in understanding reaction kinetics and the stability of intermediates. For example, studies on related systems have shown how the binding of a metal can significantly increase the basicity of a nitrogen atom within a ligand, facilitating proton transfer from even weak acids. mdpi.com

Studies of Noncovalent Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by a network of noncovalent interactions. For quinoline carboxylic acids, these interactions are critical for determining the crystal packing structure. X-ray diffraction data, often complemented by computational analysis, reveals the presence of various intermolecular forces. researchgate.net

Coordination Chemistry of 6,8 Dimethylquinoline 2 Carboxylic Acid Derivatives

Ligand Design and Binding Modes of Quinoline-2-carboxylic Acids

Quinoline-2-carboxylic acids, including the 6,8-dimethyl derivative, are N,O-bidentate ligands. The fundamental design features a quinoline (B57606) ring system with a carboxylic acid group at the 2-position. This arrangement allows for the formation of stable five-membered chelate rings with metal ions through coordination of the quinoline nitrogen and one of the carboxylate oxygen atoms. researchgate.netajol.info The methyl groups at the 6 and 8 positions in 6,8-dimethylquinoline-2-carboxylic acid are expected to primarily influence the ligand's electronic properties and steric hindrance around the coordination sphere.

The binding mode of quinoline-2-carboxylic acids can be versatile. In its deprotonated form (quinaldate), it typically acts as a bidentate N,O-chelating ligand. researchgate.net However, in some instances, it can also act as a bridging ligand, coordinating to two different metal centers. The neutral form of the ligand, with the carboxylic acid protonated, can also coordinate to metal ions, though this is less common. researchgate.net The presence of the dimethyl substituents in this compound may sterically favor certain coordination geometries or influence the stability of the resulting complexes.

In the solid state, the parent quinoline-2-carboxylic acid (quinaldic acid) exists in both neutral and zwitterionic tautomeric forms. researchgate.net This property, influenced by the electronic nature of substituents, can affect its coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-2-carboxylic acid derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.infonih.gov For this compound, a general synthetic route would involve combining the ligand with a metal salt, such as a chloride, nitrate, or sulfate, in a solvent like ethanol, methanol, or a mixture including water. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. acs.org The resulting metal complexes often precipitate from the solution and can be isolated by filtration.

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the carboxylate group. The difference between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the COO⁻ group can indicate whether it is acting in a monodentate, bidentate chelating, or bridging fashion. nih.gov

Table 1: General Synthetic Approaches for Metal Complexes of Quinoline-2-Carboxylic Acid Derivatives

| Metal Ion | Typical Starting Salt | Solvent System | Reaction Conditions | Reference |

| Copper(II) | CuCl₂, CuSO₄, Cu(NO₃)₂ | Ethanol, Water/Ethanol | Room Temperature or Reflux | nih.govrsc.org |

| Iron(II/III) | FeCl₂, FeCl₃ | Methanol, Ethanol | Inert Atmosphere | researchgate.net |

| Cobalt(II) | CoCl₂ | Ethanol | Reflux | ajol.info |

| Nickel(II) | NiCl₂ | Ethanol | Reflux | ajol.info |

Transition Metal Complexes (e.g., Copper(I), Iron)

Copper(I) Complexes: The synthesis of copper(I) complexes often requires the use of a reducing agent or starting with a copper(I) salt in an inert atmosphere to prevent oxidation to the more stable copper(II) state. For instance, copper(I) halide π-complexes with allyl-substituted guanidinium (B1211019) ligands have been synthesized via electrochemical reduction of Cu(II) to Cu(I). filinchuk.com A similar strategy could potentially be employed for this compound. Another approach involves the in-situ reduction of copper(II) carboxylates with triphenylphosphine (B44618) to yield copper(I) bis(phosphine) complexes. mdpi.com

Thermodynamic Studies of Metal-Ligand Interactions

The thermodynamic stability of metal complexes with quinoline-2-carboxylic acid derivatives can be determined potentiometrically by measuring the formation constants (log K) of the complexes in solution. core.ac.uk These studies provide quantitative information about the strength of the metal-ligand bond. For related systems, such as indium(III) complexes with substituted quinolines, the stability of the complexes is influenced by the basicity of the ligand and the nature of the substituents. core.ac.uk

For this compound, the electron-donating nature of the two methyl groups is expected to increase the basicity of the quinoline nitrogen, potentially leading to the formation of more stable complexes compared to the unsubstituted quinoline-2-carboxylic acid. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation can also be determined from temperature-dependent stability constant measurements. These parameters provide deeper insight into the driving forces of complex formation. core.ac.uk For many complexes of this type, the formation is often found to be spontaneous. researchgate.net

Table 2: Illustrative Stability Constants for Related Ligand-Metal Complexes Note: Data for this compound is not available. The following table shows data for related ligands to provide a comparative context.

| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Conditions | Reference |

| 8-Hydroxyquinoline | In(III) | 9.80 | 8.75 | 7.85 | 50% aq. dioxane, 25 °C | core.ac.uk |

| 8-Hydroxy-2-methylquinoline | In(III) | 10.15 | 9.10 | 8.15 | 50% aq. dioxane, 25 °C | core.ac.uk |

| Pyridine-2-carboxylic acid | In(III) | 5.65 | 4.80 | 3.90 | aq. medium, 25 °C | core.ac.uk |

Spectroscopic Properties of Metal-Quinoline Complexes

The spectroscopic properties of metal complexes provide valuable information about their electronic structure and geometry.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in determining the coordination mode of the carboxylate group. For complexes of pyridine-2,6-dicarboxylic acid, the absence of a broad band around 3000-3450 cm⁻¹ suggests the deprotonation of the carboxylate groups upon complexation. ajol.info Characteristic sharp bands for the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the COO⁻ group are typically observed in the regions of 1600-1625 cm⁻¹ and 1365-1370 cm⁻¹, respectively. ajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes with quinoline-based ligands are characterized by both ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands can provide insights into the coordination geometry around the metal ion. For example, the geometry of copper(II) complexes can often be inferred from the d-d transition bands in the visible region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. The chemical shifts of the protons and carbons on the quinoline ring will be affected by coordination to the metal ion. ajol.info

Ligand Metathesis and Metal-Organic Interactions

Ligand metathesis, or ligand exchange, is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. savemyexams.comstudymind.co.uk The susceptibility of a complex to ligand exchange depends on factors such as the nature of the metal ion, the ligands involved, and the reaction conditions. For instance, the hexaaquacopper(II) ion readily undergoes ligand exchange with ammonia (B1221849) or chloride ions. chemguide.co.uk

Advanced Applications in Materials Science and Catalysis

Role as Building Blocks and Intermediates in Organic Synthesis

6,8-Dimethylquinoline-2-carboxylic acid serves as a valuable heterocyclic building block in the field of organic synthesis. Its rigid quinoline (B57606) core, substituted with both a carboxylic acid group and two methyl groups, provides a versatile scaffold for the construction of more complex molecules. The presence of the carboxylic acid at the 2-position allows for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups. These modifications enable the incorporation of the 6,8-dimethylquinoline (B1211756) moiety into larger molecular architectures.

The strategic placement of the methyl groups at the 6- and 8-positions influences the electronic properties and steric environment of the quinoline ring system. This substitution pattern can direct the regioselectivity of further chemical reactions and modulate the properties of the final products. As an intermediate, this compound offers a pathway to a range of substituted quinoline derivatives that are of interest in medicinal chemistry and materials science. The inherent reactivity of the carboxylic acid group, coupled with the stability of the quinoline nucleus, makes it a reliable starting material for multi-step synthetic sequences.

Utilization in Catalytic Processes

The unique structural features of this compound lend themselves to applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, derivatives of this compound can function as ligands that coordinate with metal centers to form catalytically active complexes. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as binding sites for metal ions. The steric bulk provided by the two methyl groups can influence the coordination geometry around the metal center, thereby affecting the selectivity and activity of the catalyst. These tailored ligands can be employed in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the quinoline backbone allows for the rational design of catalysts for specific organic transformations.

Heterogeneous Catalysis

For heterogeneous catalysis, this compound and its derivatives can be immobilized on solid supports. This process can involve the covalent attachment of the molecule to materials such as silica, alumina, or polymers. The resulting supported catalysts benefit from the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. The quinoline moiety can act as an active site or as a directing group in surface-catalyzed reactions. The thermal stability of the quinoline ring system is advantageous for catalytic processes that require elevated temperatures.

Development of Functional Materials and Dyes

The quinoline ring system is known for its photophysical properties, and the incorporation of a this compound unit into larger molecules can lead to the development of novel functional materials and dyes. The extended π-conjugated system of the quinoline core can give rise to fluorescence and phosphorescence. The carboxylic acid group provides a convenient handle for attaching the quinoline chromophore to other molecules or polymer backbones, allowing for the creation of materials with tailored optical properties.

These materials can find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. The specific substitution pattern of the methyl groups can influence the emission wavelength and quantum yield of the resulting dyes.

Precursor for Advanced Polymeric Materials

This compound can serve as a monomer or a precursor for the synthesis of advanced polymeric materials. The carboxylic acid functionality allows it to be incorporated into polyesters and polyamides through condensation polymerization reactions. The rigid and planar structure of the quinoline unit can impart high thermal stability and mechanical strength to the resulting polymers.

Polymers containing the 6,8-dimethylquinoline moiety may exhibit interesting properties such as high glass transition temperatures, good chemical resistance, and specific optical or electronic characteristics. These high-performance polymers could be suitable for applications in the aerospace, automotive, and electronics industries where materials with exceptional stability are required.

Ligand Design for Organometallic Reagents

The design of ligands is crucial for controlling the reactivity and selectivity of organometallic reagents. This compound is an attractive candidate for ligand design due to its bidentate N,O-coordination motif. ambeed.com The nitrogen atom of the quinoline ring and the deprotonated carboxylate group can chelate to a metal center, forming a stable five-membered ring.

The steric hindrance provided by the methyl groups at the 6- and 8-positions can be exploited to control the number of ligands that coordinate to a metal and to create a specific chiral environment around the metal center. This is particularly important in asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of the reaction. The resulting organometallic complexes can be utilized as catalysts or as reagents in stoichiometric transformations.

Future Directions in Research on 6,8 Dimethylquinoline 2 Carboxylic Acid

Exploration of Novel and Efficient Synthetic Methodologies

While classic methods like the Doebner reaction, which combines an aniline (B41778) with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids, provide a foundational route, future research will focus on developing more efficient, sustainable, and versatile synthetic protocols. nih.gov The quest for improved synthesis of quinoline (B57606) derivatives is driven by the need to overcome the limitations of traditional methods, which often involve harsh conditions, low yields, and toxic reagents. nih.govresearchgate.net

Future synthetic strategies are likely to include:

Transition-Metal Catalysis : The use of catalysts like copper, palladium, and cobalt has enabled novel C-H activation and annulation strategies for quinoline synthesis under milder conditions. mdpi.comorganic-chemistry.org For instance, copper-catalyzed methods have been developed for the direct synthesis of 2-substituted quinolines from readily available starting materials with high functional group tolerance. organic-chemistry.org Research could adapt these catalytic systems for the specific, high-yield synthesis of 6,8-dimethylquinoline-2-carboxylic acid.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, offering high atom economy. rsc.orgrsc.org The Doebner reaction is itself a type of MCR, but modern variations could offer improved yields and sustainability. nih.gov Recently, a quinolinecarboxylic acid-linked covalent organic framework (COF) was synthesized using a Doebner multicomponent reaction, highlighting the power of this approach for creating complex functional materials in one pot. mdpi.com

Environmentally Benign Approaches : There is a growing emphasis on "green chemistry" principles. This includes the use of reusable solid acid catalysts, microwave-assisted synthesis, and reactions in greener solvents like water or ionic liquids to reduce environmental impact. nih.govmdpi.com For example, a reusable solid acid catalyst, Nafion NR50, has been effectively used for Friedländer quinoline synthesis under microwave irradiation. mdpi.com Similar sustainable approaches could be developed for the target compound.

A comparison of traditional and emerging synthetic strategies is presented below.

| Method Type | Key Characteristics | Potential for this compound |

| Classic (e.g., Doebner) | Well-established, uses simple starting materials. | Foundational, but may suffer from low yields or harsh conditions. nih.govresearchgate.net |

| Transition-Metal Catalysis | High efficiency, mild reaction conditions, broad functional group tolerance. mdpi.comorganic-chemistry.org | High potential for developing regioselective and high-yield syntheses. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.orgrsc.org | Efficient one-pot synthesis, potential for creating libraries of related derivatives. |

| Green Chemistry Methods | Use of reusable catalysts, alternative energy sources (microwaves), and eco-friendly solvents. mdpi.com | Development of sustainable and cost-effective manufacturing processes. |

Application of Advanced Spectroscopic Techniques for Real-Time Analysis

Standard characterization of newly synthesized compounds relies on techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ajchem-a.com However, the future of analysis lies in the real-time, in-situ monitoring of reactions. youtube.comrsc.org This approach provides dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates, which is lost in conventional end-point analysis. youtube.com

Advanced techniques applicable to the study of this compound synthesis include: